molecular formula C8H4BrF3N2O B13650725 Benzonitrile, 6-amino-2-bromo-3-(trifluoromethoxy)-

Benzonitrile, 6-amino-2-bromo-3-(trifluoromethoxy)-

Cat. No.: B13650725
M. Wt: 281.03 g/mol
InChI Key: BFLLJXLAUSGXPM-UHFFFAOYSA-N
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Description

Benzonitrile, 6-amino-2-bromo-3-(trifluoromethoxy)- is a chemical compound with the molecular formula C8H4BrF3N2O It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and trifluoromethoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 6-amino-2-bromo-3-(trifluoromethoxy)- typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the trifluoromethoxy group and finally the amino group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and efficiency in the production process. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 6-amino-2-bromo-3-(trifluoromethoxy)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different products.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Benzonitrile, 6-amino-2-bromo-3-(trifluoromethoxy)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzonitrile, 6-amino-2-bromo-3-(trifluoromethoxy)- involves its interaction with molecular targets such as enzymes or receptors. The presence of the trifluoromethoxy group can enhance its binding affinity and specificity towards these targets. The amino and bromo groups may also play a role in modulating its activity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-(trifluoromethoxy)benzonitrile: Lacks the amino group, which may affect its reactivity and applications.

    3-(Trifluoromethyl)benzonitrile: Lacks both the amino and bromo groups, leading to different chemical properties and uses.

Uniqueness

Benzonitrile, 6-amino-2-bromo-3-(trifluoromethoxy)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the trifluoromethoxy group, in particular, enhances its stability and interaction with various molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C8H4BrF3N2O

Molecular Weight

281.03 g/mol

IUPAC Name

6-amino-2-bromo-3-(trifluoromethoxy)benzonitrile

InChI

InChI=1S/C8H4BrF3N2O/c9-7-4(3-13)5(14)1-2-6(7)15-8(10,11)12/h1-2H,14H2

InChI Key

BFLLJXLAUSGXPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)C#N)Br)OC(F)(F)F

Origin of Product

United States

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